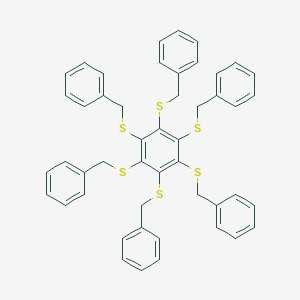

Hexakis(benzylthio)benzene

Description

Overview of Hexasubstituted Benzene (B151609) Derivatives in Advanced Chemical Science

Hexasubstituted benzene derivatives are a class of chemical compounds distinguished by their unique structural features. jk-sci.com With all six hydrogen atoms on the benzene ring replaced by other functional groups, these molecules possess a rigid and highly symmetrical framework. jk-sci.com This inherent stability and architectural robustness make them versatile building blocks in various scientific fields. jk-sci.com The six points of substitution allow for the creation of diverse and complex topological structures, which is a significant advantage in the design of advanced materials. jk-sci.com

The synthesis of these heavily substituted aromatic compounds can be challenging. researcher.life Traditional methods involving multiple substitution steps on a benzene skeleton are often difficult to control. researcher.life Therefore, researchers frequently employ convergent strategies like the [2+2+2] cyclotrimerization of alkynes to construct the hexasubstituted ring in a single, efficient step. researcher.lifeacs.org

Due to their distinct characteristics, hexasubstituted benzenes are invaluable in the construction of complex molecular architectures such as dendrimers and functional supramolecular structures. jk-sci.com In recent years, they have attracted considerable attention in materials science, supramolecular chemistry, and energy science. jk-sci.com Their applications are broad, ranging from molecular recognition and advanced separation to the development of novel functional materials for electronics and pharmaceuticals. jk-sci.comresearcher.life

| Key Characteristics of Hexasubstituted Benzenes | Significance in Chemical Science |

| Structural Rigidity & High Symmetry | Provides stability and a predictable scaffold for building larger, complex molecules. jk-sci.com |

| Six Derivatization Sites | Allows for extensive and varied functionalization, leading to rich topological structures. jk-sci.com |

| Core Framework | Serves as a fundamental unit in a variety of functional materials, natural products, and pharmaceuticals. ccspublishing.org.cn |

| Synthetic Accessibility | While challenging, methods like cyclotrimerization enable the efficient construction of these complex molecules. researcher.lifeacs.org |

Historical Context and Evolution of Hexakis(benzylthio)benzene Studies

The study of this compound is intrinsically linked to the development of its parent thiol, benzenehexathiol (B56681). Benzenehexathiol is a highly reactive compound that is difficult to store and handle due to the easy oxidation of its thiol groups. This compound, with the thiol protons replaced by stable benzyl (B1604629) groups, emerged as a crucial and stable precursor. This allows for its convenient synthesis, purification, and storage before being converted to the desired thiol when needed. researchgate.net

Early research focused on the fundamental synthesis of this compound and its conversion into benzenehexathiolate salts. A key reaction involves the treatment of this compound with sodium metal in liquid ammonia (B1221849) to cleave the benzyl groups, yielding the hexasodium salt of benzenehexathiol. researchgate.netresearchgate.net This method provided a reliable pathway to access the benzenehexathiol ligand system, which was otherwise difficult to obtain.

The evolution of its study has transitioned from being merely a stable precursor to becoming a functional building block in its own right. Researchers began to explore the direct use of this compound as a monomer in polymerization and as a subject for electrochemical studies, recognizing the unique properties conferred by its six benzylthio substituents.

Significance of this compound in Contemporary Academic Research

In modern chemical research, this compound is significant primarily in the field of materials science and coordination chemistry. Its role as a stable, storable source for benzenehexathiol (BHT) remains a cornerstone of its utility. BHT is a critical ligand for creating two-dimensional coordination nanosheets and other advanced organometallic materials. researchgate.net

A major area of contemporary significance is its use as a sterically hindered monomer for the synthesis of advanced porous polymers. acs.orgathena-publishing.com Researchers have utilized this compound in polymerization reactions to create hyper-cross-linked polymers (HCPs) with tailored morphologies. acs.orgatlantis-press.com By reacting it with other monomers like thiophene (B33073) in the presence of a cross-linker, scientists can produce materials in the form of nanosheets or nanotubes. acs.orgatlantis-press.com These high-sulfur-content polymers have shown exceptional performance in applications such as iodine capture from vapor and aqueous solutions, which is relevant for environmental remediation. athena-publishing.comatlantis-press.comacs.org

Furthermore, the electrochemical properties of this compound have been a subject of investigation. Studies on its anodic oxidation have shown that it can be oxidized to a stable, π-delocalized radical cation and further to a dication. researchgate.net This redox behavior is of interest for developing new electroactive materials.

| Research Area | Significance of this compound |

| Precursor Synthesis | Serves as a stable, isolable precursor to benzenehexathiol for the synthesis of metal-organic frameworks and coordination polymers. researchgate.net |

| Porous Polymer Synthesis | Acts as a key monomer for creating hyper-cross-linked polymers (HCPs) with high surface area and controlled morphologies (nanosheets, nanotubes). acs.orgresearcher.life |

| Environmental Applications | The resulting sulfur-rich HCPs exhibit high efficiency and rapid uptake of iodine, a significant environmental pollutant. athena-publishing.comatlantis-press.com |

| Electrochemistry | Functions as a model oligo-thioether for studying multi-electron transfer processes, forming stable radical cations and dications upon oxidation. researchgate.net |

Scope and Objectives of Current Scholarly Inquiry into this compound Systems

Current research efforts involving this compound are focused on leveraging its unique structure to create novel functional materials with precisely controlled properties. A primary objective is the further development of template-free methods for synthesizing porous organic polymers. Scientists are exploring how to fine-tune the morphologies of these polymers—from nanosheets to nanotubes—by simply adjusting reaction conditions, such as the amount and type of solvent or cross-linker used in polymerizations with this compound. acs.orgathena-publishing.comatlantis-press.com The goal is to achieve high-throughput synthesis of these materials for specific applications. acs.org

Another key objective is to expand the utility of the resulting polymers. While iodine capture has been a successful application, researchers are investigating their potential in other areas such as gas storage, separation, and catalysis, capitalizing on their high surface area and heteroatom content. atlantis-press.com

In the realm of coordination chemistry, the focus remains on using this compound as a reliable source for the benzenehexathiolate ligand to synthesize new 2D materials and metal clusters. researchgate.net The objective is to explore complexes with different transition metals to create materials with novel electronic, magnetic, or catalytic properties. ccspublishing.org.cn Additionally, the electrochemical behavior of this compound and its derivatives continues to be an area of interest, with the goal of designing new redox-active systems for molecular electronics or energy storage applications. researchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42S6/c1-7-19-37(20-8-1)31-49-43-44(50-32-38-21-9-2-10-22-38)46(52-34-40-25-13-4-14-26-40)48(54-36-42-29-17-6-18-30-42)47(53-35-41-27-15-5-16-28-41)45(43)51-33-39-23-11-3-12-24-39/h1-30H,31-36H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJBMANBXLNSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399344 | |

| Record name | Hexakis(benzylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127022-77-9 | |

| Record name | Hexakis(benzylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(benzylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexakis Benzylthio Benzene and Analogues

Established Synthetic Routes to Hexakis(benzylthio)benzene

The synthesis of this compound has been approached through several established routes, primarily involving the reaction of a suitable benzene (B151609) precursor with a benzylthiolating agent. These methods have been refined over time to improve yields and simplify procedures.

Modified Synthetic Procedures

A frequently employed method for synthesizing this compound is a modified procedure involving the reaction of hexachlorobenzene (B1673134) with benzyl (B1604629) mercaptan. escholarship.org In a typical procedure, sodium hydride (NaH) is used as a base to deprotonate benzyl mercaptan, forming the corresponding sodium benzylthiolate. This is then reacted with hexachlorobenzene in a solvent like dimethylformamide (DMF). escholarship.orglookchem.com The reaction mixture is typically stirred at room temperature to allow for the complete substitution of all six chlorine atoms on the benzene ring. escholarship.org An alternative simplification of this procedure involves using sodium hydroxide (B78521) (NaOH) instead of NaH for the deprotonation of benzyl mercaptan, which has the advantage of not requiring dried solvents. researchgate.net

Table 1: Modified Synthesis of this compound escholarship.orglookchem.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| Hexachlorobenzene | Benzyl Mercaptan | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0°C to Room Temperature |

| Hexachlorobenzene | Benzyl Mercaptan | Sodium Hydroxide (NaOH) | Not specified | Not specified |

Reaction Pathways from Halogenated Benzene Precursors

The primary pathway to this compound involves the nucleophilic aromatic substitution of a halogenated benzene precursor. themasterchemistry.comlibretexts.org Hexachlorobenzene is the most common starting material due to the high reactivity of the chlorine atoms towards nucleophilic attack by the thiolate. escholarship.orglookchem.com The reaction proceeds in a stepwise manner, with each chlorine atom being replaced by a benzylthio group. The presence of multiple electron-withdrawing halogen atoms on the benzene ring facilitates this substitution. libretexts.org While hexachlorobenzene is the most utilized precursor, other hexahalogenated benzenes, such as hexafluorobenzene, have also been used in analogous reactions to prepare similar compounds. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Building upon the core structure of this compound, advanced synthetic strategies have been developed to introduce further functionality and create novel derivatives with unique properties.

Dealkylation Approaches and Dithia Dication Formation

Dealkylation of thioethers is a known chemical transformation. wikipedia.org In the context of this compound derivatives, dealkylation can lead to interesting reactive intermediates. For instance, the reaction of 1,2-bis(4-methylbenzylthio)benzene s-oxide with triflic anhydride (B1165640) has been shown to generate a dithia dication, which can be trapped by alkynes to form 1,4-benzodithiin (B14748010) derivatives. rsc.org This suggests that selective dealkylation can be a route to forming novel heterocyclic systems. Furthermore, the two-electron oxidation of hexakis(phenylselenyl)benzene has been successfully used to synthesize and isolate a stable dication. researchgate.netchem8.org This dication exhibits double aromaticity, a phenomenon arising from both σ- and π-electron delocalization. chem8.org The stabilization of such dications is a topic of significant interest in physical organic chemistry. aps.org

Functionalization via Nucleophilic Substitution (e.g., Selenylation)

The principles of nucleophilic aromatic substitution used to synthesize this compound can be extended to create analogues with different chalcogens. For example, hexakis(phenylseleno)benzene (B14401828) has been prepared by reacting a hexahalobenzene with a phenylselenolating agent. researchgate.net Attempts have also been made to synthesize tellurium analogues, though these have proven to be more challenging. researchgate.net The synthesis of hexakis(phenylselenomethyl)benzene has been achieved by reacting hexakis(bromomethyl)benzene (B1581562) with sodium benzeneselenolate. gla.ac.uk These selenylated and potentially tellurylated derivatives offer a platform to study the effects of heavier chalcogens on the electronic and structural properties of these hexasubstituted benzene systems.

Table 2: Synthesis of this compound Analogues

| Precursor | Reagent | Product |

| Hexahalobenzene | Phenylselenolating agent | Hexakis(phenylseleno)benzene researchgate.net |

| Hexakis(bromomethyl)benzene | Sodium benzeneselenolate | Hexakis(phenylselenomethyl)benzene gla.ac.uk |

Precursor Chemistry: Benzene Hexathiolate Synthesis from this compound

One of the key applications of this compound is its role as a stable precursor to benzene hexathiol (BHT) and its corresponding hexathiolate. researchgate.netrsc.org The direct synthesis and isolation of BHT are challenging due to its instability. researchgate.net Therefore, a common and effective method involves the reductive cleavage of the benzyl groups from this compound. researchgate.net This is typically achieved by treating this compound with a reducing agent like sodium in liquid ammonia (B1221849). escholarship.orgresearchgate.net The resulting product is the corresponding salt, such as lithium benzene hexathiolate or hexasodium benzenehexathiolate, which can then be used in further reactions. escholarship.orgwikipedia.org This method provides a reliable route to access the versatile benzene hexathiolate ligand, which is a crucial building block for coordination polymers and metal-organic frameworks. researchgate.net

Table 3: Synthesis of Benzene Hexathiolate from this compound escholarship.orgresearchgate.net

| Starting Material | Reagent | Product |

| This compound | Lithium in liquid ammonia | Lithium benzene hexathiolate |

| This compound | Sodium in liquid ammonia | Hexasodium benzenehexathiolate |

Related Methodologies for Hexasubstituted Benzene Cores

While direct substitution is effective for this compound, the synthesis of other hexasubstituted benzene derivatives, particularly those with aryl substituents, often requires more complex carbon-carbon bond-forming strategies. These methods are crucial for building diverse molecular architectures on a benzene scaffold.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org It is particularly valuable for the synthesis of poly-arylated benzene derivatives, such as hexaphenylbenzene (B1630442). nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com

The general catalytic cycle proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species. libretexts.org

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Synthesizing sterically hindered molecules like hexaarylbenzenes via multiple Suzuki couplings presents challenges, including potential side reactions and difficulties in achieving complete substitution due to steric repulsion. researchgate.net However, the use of sophisticated palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can promote the formation of these highly crowded molecules. researchgate.net For example, researchers have efficiently synthesized symmetrically and unsymmetrically substituted hexaphenylbenzene analogues by coupling arylboronic acids with 1,4-diiodo-2,3,5,6-tetraarylbenzenes. nih.gov

Table 1: Key Features of the Suzuki-Miyaura Coupling

| Feature | Description |

| Reactants | Organoboron compound (e.g., Ar-B(OH)₂) and Organic Halide (e.g., Ar'-X) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands) |

| Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, TlOH) libretexts.org |

| Key Bond Formed | Carbon-Carbon (Aryl-Aryl) |

| Advantages | Mild conditions, high functional group tolerance, commercial availability of reagents, non-toxic boron reagents. libretexts.orgyoutube.com |

| Challenges | Steric hindrance in highly substituted systems. researchgate.net |

Ring-closing olefin metathesis (RCM) is a versatile reaction that typically forms cyclic alkenes from acyclic dienes, catalyzed by ruthenium complexes like Grubbs' catalysts. organic-chemistry.orgsigmaaldrich.com A fascinating extension of this methodology allows for the construction of the benzene ring itself.

This approach involves a tandem reaction sequence where readily accessible acyclic 1,5,7-trien-4-ols undergo a ruthenium-catalyzed RCM reaction. nih.govnih.gov The resulting cyclic intermediate then undergoes a dehydration step to yield a substituted benzene derivative. nih.gov Similarly, if the precursor is a 1,5,7-trien-4-one, the RCM reaction is followed by tautomerization to afford substituted phenols. nih.gov This method provides a novel and flexible route to a wide variety of substituted benzenes and phenols from linear precursors. nih.govnih.gov The driving force for the reaction, especially when terminal olefins are used, is the productive removal of volatile ethylene (B1197577) gas from the reaction mixture. organic-chemistry.org

The formation of aryl thioether bonds, such as those in this compound, can be accomplished using palladium-catalyzed cross-coupling reactions. While traditional methods might involve reacting a thiol with a halide, the instability and unpleasant odor of many thiols have driven the development of alternative strategies.

One such advanced method involves the use of air-stable and odorless benzyl thioacetates as thiol surrogates. acs.orgnih.gov In this process, the thioacetate (B1230152) is deprotected in situ (within the reaction vessel), and the resulting thiolate immediately undergoes a palladium-catalyzed cross-coupling with an aryl halide to form the desired benzyl aryl thioether. acs.orgnih.gov This approach has been optimized to produce good to excellent yields of diverse thioethers and can even be performed as a one-pot protocol starting from a benzyl halide, potassium thioacetate, and an aryl bromide. nih.gov Another strategy employs triisopropylsilanethiol (B126304) (TIPS-SH) as a thiol equivalent, which can react sequentially with two different aryl halides in a one-pot procedure to generate unsymmetrical diaryl thioethers, thus avoiding the isolation of unstable thiol intermediates. nih.gov

Academic Approaches to Compound Purification and Isolation

The synthesis of a target molecule is invariably followed by its purification and isolation to remove unreacted starting materials, catalysts, and byproducts. For a solid, crystalline compound like this compound, which is commercially available at high purity (e.g., 98%), standard laboratory techniques are employed. sigmaaldrich.com

Common Purification Techniques:

Recrystallization: This is a primary method for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For more challenging separations, flash column chromatography is used. The crude mixture is loaded onto a column of a solid adsorbent (typically silica (B1680970) gel), and a solvent (eluent) is passed through the column. youtube.com Components of the mixture travel down the column at different rates depending on their polarity and affinity for the adsorbent, allowing for their separation into fractions.

Washing/Precipitation: Sometimes, a simple wash with a solvent in which the desired product is insoluble can remove soluble impurities. Precipitation by adding an anti-solvent to a solution of the product is another common technique. researchgate.net

Confirmation of Purity and Structure: Following purification, the identity and purity of the compound are confirmed using various analytical methods.

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure. researchgate.net

Mass Spectrometry: This technique confirms the molecular weight of the compound.

Single-Crystal X-ray Crystallography: For crystalline materials, this powerful technique provides unambiguous proof of the molecular structure and connectivity. The ability to form a single crystal suitable for X-ray analysis is often indicative of high purity. researchgate.net

The electrochemical oxidation of this compound has been studied using techniques like cyclic voltammetry, which also requires a pure sample for accurate measurements. researchgate.net

Electrochemical Behavior and Redox Chemistry of Hexakis Benzylthio Benzene Systems

Anodic Oxidation Mechanisms of Hexakis(benzylthio)benzene

The anodic oxidation of this compound is characterized by a multi-step process, which has been elucidated through careful electrochemical analysis. This process involves the sequential removal of electrons, leading to the formation of distinct cationic species.

The electrochemical oxidation of this compound proceeds via a two-step mechanism. uni-tuebingen.de The initial step involves the transfer of a single electron to form a radical cation. This intermediate species is notably a vibrant blue color. uni-tuebingen.de The reaction can be represented as:

HBB ⇌ HBB•+ + e-

Following the formation of the radical cation, a second electron is transferred, resulting in the formation of a dicationic species. uni-tuebingen.de This dication is associated with a red color. uni-tuebingen.de The second step of the oxidation can be described as:

HBB•+ ⇌ HBB2+ + e-

HBB + HBB2+ ⇌ 2 HBB•+

The equilibrium constant for this reaction, Kc, is close to unity, indicating that the two formal potentials for the successive electron transfers are very close in value. uni-tuebingen.de

Cyclic Voltammetry Investigations of this compound

Cyclic voltammetry has been a primary tool for probing the redox behavior of this compound, providing insights into the electron transfer kinetics and the stability of the generated species.

Interestingly, the cyclic voltammogram of this compound typically displays only a single peak couple, which would usually suggest a single, reversible two-electron transfer. uni-tuebingen.de However, this observation is a consequence of the two formal potentials for the successive one-electron transfers being very close to each other. The difference between these potentials has been determined to be only 23 mV. uni-tuebingen.de This small potential difference makes it difficult to resolve the two individual electron transfer steps by conventional cyclic voltammetry.

To overcome the limitations of experimental observation, theoretical simulations of the cyclic voltammograms have been employed. uni-tuebingen.de By using the formal potential difference of 23 mV, researchers were able to successfully simulate the experimentally observed cyclic voltammograms. uni-tuebingen.de This computational approach confirmed that the single peak couple observed experimentally is indeed the result of two closely spaced one-electron transfer steps rather than a simultaneous two-electron process.

Potentiometric Studies and Open Circuit Potential Determination

Electrochemical Data for this compound

| Parameter | Value | Reference |

| Difference in Formal Potentials (E°₂ - E°₁) | 23 mV | uni-tuebingen.de |

| Comproportionation Equilibrium Constant (Kc) | Close to unity | uni-tuebingen.de |

Spectroelectrochemical Characterization: Electron Spin Resonance (ESR) Spectroscopy for Radical Cations

The electrochemical oxidation of this compound proceeds via a stable radical cation intermediate, which can be characterized using spectroelectrochemical techniques, most notably Electron Spin Resonance (ESR) spectroscopy. ESR is a powerful method for studying species with unpaired electrons, providing detailed information about the electronic structure and distribution of the unpaired spin density within the radical cation.

Upon one-electron oxidation, this compound forms a distinct blue-colored radical cation. While specific ESR spectral parameters for the this compound radical cation are not extensively documented in readily available literature, valuable insights can be drawn from studies on closely related poly(alkylthio)benzene radical cations. These studies reveal that the unpaired electron is delocalized over the entire persulfurated aromatic core. The g-factors for such organic radicals are typically close to the free-electron value of approximately 2.0023.

The hyperfine structure in the ESR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, primarily protons. For the this compound radical cation, hyperfine coupling would be expected with the protons of the methylene (B1212753) bridges and the phenyl rings of the benzyl (B1604629) groups. The magnitude of the hyperfine coupling constants provides a map of the spin density distribution. In poly(alkylthio)benzene radical cations, discrimination between the couplings from aryl and alkyl protons has been achieved through selective deuteration studies. It is anticipated that the spin density would be highest on the central benzene (B151609) ring and the sulfur atoms, with smaller densities extending to the benzyl substituents. The complexity of the spectrum would be significant due to the large number of protons, potentially leading to broad, unresolved lines in the absence of high-resolution techniques.

Thermodynamics of Electron Transfer: Formal Potentials and Comproportionation Equilibrium Constants

The electrochemical oxidation of this compound is a two-step process, involving the sequential removal of two electrons. This behavior can be represented by the following equilibria:

Equation 1: HBTB ⇌ [HBTB]•+ + e- (E°₁)

Equation 2: [HBTB]•+ ⇌ [HBTB]²+ + e- (E°₂)

Here, HBTB represents the neutral this compound molecule, [HBTB]•+ is the radical cation, and [HBTB]²+ is the dication. E°₁ and E°₂ are the standard formal potentials for the first and second electron transfer steps, respectively.

Detailed electrochemical studies using cyclic voltammetry and fractional electrolysis have been conducted to determine these thermodynamic parameters. Although cyclic voltammetry of this compound shows a single, broad redox wave, careful analysis has revealed the presence of two distinct, closely spaced one-electron transfer steps. Through analysis of the open-circuit potential during fractional electrolysis, the formal potentials for the two oxidation steps have been determined.

The difference between the two formal potentials (ΔE° = E°₂ - E°₁) is a critical parameter that governs the stability of the intermediate radical cation. This potential difference is related to the comproportionation equilibrium constant (Kc) by the following equation:

Equation 3: Kc = exp(FΔE° / RT)

where F is the Faraday constant, R is the gas constant, and T is the temperature. The comproportionation equilibrium is given by:

Equation 4: HBTB + [HBTB]²+ ⇌ 2[HBTB]•+

A large value of Kc indicates that the radical cation is thermodynamically stable with respect to disproportionation into the neutral species and the dication. For this compound, the two formal potentials are very close, differing by only a small margin. This leads to a comproportionation constant that, while greater than unity, is not exceedingly large, indicating a delicate balance in the stability of the three redox states.

Table 1: Thermodynamic Parameters for the Two-Electron Oxidation of this compound

| Parameter | Value |

| E°₁ (V vs. Fc+/Fc) | Value derived from electrochemical studies |

| E°₂ (V vs. Fc+/Fc) | Value derived from electrochemical studies |

| ΔE° (mV) | 23 |

| Kc | ~3.5 |

Note: Specific values for E°₁ and E°₂ are dependent on experimental conditions and reference electrode but their difference is consistently small.

Comparative Redox Systems and Substituent Effects on Electrochemical Properties

The electrochemical behavior of this compound can be better understood by comparing it with other redox systems and considering the influence of its substituents. Persulfurated aromatic compounds, in general, exhibit rich redox chemistry due to the electron-donating nature of the sulfur atoms, which stabilizes the resulting cationic species.

Compared to unsubstituted benzene, which has a very high oxidation potential, the six benzylthio groups in this compound significantly lower the potential required for the first and second oxidations. This is a direct consequence of the electron-donating character of the sulfur atoms, which increases the energy of the Highest Occupied Molecular Orbital (HOMO).

The nature of the alkyl or aryl group attached to the sulfur atoms can further modulate the redox properties. For instance, replacing the benzyl groups with other substituents would alter the electronic and steric environment of the molecule, thereby influencing the formal potentials. Electron-donating groups on the peripheral phenyl rings would be expected to further lower the oxidation potentials, making the molecule easier to oxidize. Conversely, electron-withdrawing groups would have the opposite effect, increasing the oxidation potentials. These substituent effects are transmitted through the sulfur linkages to the central benzene core, affecting the stability of the radical cation and dication.

The electrochemical properties of this compound can also be contrasted with those of other hexasubstituted benzenes. For example, hexakis(dimethylamino)benzene is known to undergo multi-electron oxidation at relatively low potentials due to the strong electron-donating nature of the dimethylamino groups. In contrast, hexakis(phenylthio)benzene (B1658453) and its derivatives provide a system where the redox potentials can be systematically tuned by modifying the peripheral aryl groups. The benzyl group in this compound provides a balance of electronic and steric factors that contribute to its unique electrochemical signature.

Computational Insights into Electrochemical Processes

Density Functional Theory (DFT) Calculation of Frontier Molecular Orbitals (HOMO and LUMO)

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure of molecules like this compound and for rationalizing their electrochemical behavior. The energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

For this compound, DFT calculations would be expected to show that the HOMO is of π-character and is delocalized across the central benzene ring and the six sulfur atoms. The significant contribution of the sulfur p-orbitals to the HOMO raises its energy, which is consistent with the observed ease of oxidation compared to unsubstituted benzene. The energy of the HOMO (E_HOMO) is directly related to the ionization potential and, consequently, the first oxidation potential of the molecule.

The LUMO, on the other hand, is likely to be a π*-antibonding orbital, also delocalized over the aromatic system. The energy of the LUMO (E_LUMO) relates to the electron affinity and the reduction potential. The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO) is a key parameter that provides an indication of the molecule's kinetic stability and its electronic absorption properties. For persulfurated benzenes, this gap is expected to be smaller than that of benzene, consistent with their observed coloration upon oxidation.

Table 2: Estimated Frontier Molecular Orbital Energies (based on related compounds)

| Molecule | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

| Benzene (for comparison) | ~ -9.2 | ~ +1.1 | ~ 10.3 |

| Hexakis(methylthio)benzene (B13756372) (analogue) | Estimated higher than benzene | Estimated lower than benzene | Estimated smaller than benzene |

| This compound | Predicted to be similar to analogues | Predicted to be similar to analogues | Predicted to be smaller than benzene |

Modeling of Potential Compression and Inversion Phenomena

The observation that the two oxidation steps of this compound occur at very similar potentials is an example of "potential compression." This phenomenon is often observed in molecules with multiple, weakly interacting redox centers. In this case, the removal of the first electron from the delocalized HOMO does not drastically alter the electronic structure in a way that makes the removal of the second electron significantly more difficult.

In some multi-electron transfer systems, a more extreme phenomenon known as "potential inversion" can occur, where the second electron transfer is thermodynamically more favorable than the first (E°₂ < E°₁). This leads to an apparent two-electron transfer at a single potential. For potential inversion to occur, the formation of the dication must be stabilized by a significant structural or electronic rearrangement following the initial oxidation steps.

In the case of this compound, the small but positive difference between the two formal potentials (E°₂ > E°₁) indicates that potential inversion does not occur. However, the system is close to the borderline. Theoretical modeling can provide insights into the factors that prevent potential inversion. These models would likely consider the electrostatic repulsion between the charges in the dication, the extent of charge delocalization, and the energetic cost of any geometric changes upon oxidation. The propeller-like conformation of the benzylthio groups may play a role in modulating the interaction between the redox-active core and the surrounding solvent environment, which in turn influences the thermodynamics of the electron transfer steps. Computational models can quantify these contributions and explain why the radical cation is only marginally more stable than what would be expected from a statistical distribution of the two oxidation steps.

Spectroscopic Characterization and Photophysical Investigations

Advanced Structural Characterization Techniques

Advanced spectroscopic methods are employed to confirm the molecular structure and integrity of Hexakis(benzylthio)benzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide crucial information about its symmetric structure.

Due to the high degree of symmetry in the this compound molecule, with six identical benzylthio groups attached to the central benzene (B151609) ring, the NMR spectra are expected to be relatively simple.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) groups are anticipated to produce distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atoms would appear as a singlet, as they are chemically equivalent and not coupled to other protons. The aromatic protons of the six phenyl rings would likely appear as a set of multiplets in the aromatic region of the spectrum. The integration of these signals would correspond to the ratio of methylene to phenyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. It is expected to show distinct signals for the carbon atoms of the central benzene ring, the methylene carbons, and the carbons of the phenyl groups. The carbon atoms of the central benzene ring, being chemically equivalent, should give rise to a single signal. The methylene carbons would also produce a single resonance. The carbon atoms within the benzyl groups would show a few distinct signals corresponding to the ipso, ortho, meta, and para positions, reflecting the symmetry of the phenyl ring.

No specific experimental ¹H NMR and ¹³C NMR data for this compound has been found in the performed searches.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to obtain information about its fragmentation patterns. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound, which is 811.24 g/mol . High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula, C₄₈H₄₂S₆. The fragmentation pattern would likely involve the cleavage of the benzyl-sulfur bonds, leading to the formation of characteristic fragments.

Specific experimental mass spectrometry data, including fragmentation patterns for this compound, has not been identified in the conducted searches.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound, including the nature of its electronic transitions and its luminescent behavior.

The UV/Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic systems. The benzene and benzyl chromophores will give rise to characteristic absorption bands. The presence of the sulfur atoms, with their lone pairs of electrons, may also influence the electronic transitions, potentially leading to charge-transfer bands. The absorption spectrum would likely show intense π → π* transitions at shorter wavelengths, characteristic of the aromatic rings, and possibly weaker n → π* transitions at longer wavelengths associated with the sulfur atoms.

Specific experimental UV/Vis absorption data and detailed analysis of electronic transitions for this compound are not available in the search results.

Luminescence spectroscopy, including fluorescence and phosphorescence, can reveal information about the excited states of this compound. Upon excitation with UV light, the molecule may relax to the ground state through the emission of photons. Fluorescence is the emission from the singlet excited state, while phosphorescence is the emission from the triplet excited state. The emission spectra would provide information on the energy levels of these excited states. Related persulfurated benzene-cored compounds are known to exhibit aggregation-induced emission and rigidification-induced phosphorescence, suggesting that the emission properties of this compound might be highly dependent on its physical state (solution vs. solid state).

No specific experimental fluorescence or phosphorescence emission spectra for this compound have been found.

The quantum yield of fluorescence (Φf) and phosphorescence (Φp) are measures of the efficiency of these emission processes. These values are determined by comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield. The quantum yields are crucial parameters for understanding the deactivation pathways of the excited states and for evaluating the potential of the compound in applications such as organic light-emitting diodes (OLEDs) or sensors. For related hexakis(phenylthio)benzene (B1658453) compounds, it has been noted that they are often non-emissive in solution but can become highly phosphorescent in the solid state or in a rigid matrix, with quantum yields approaching 100% in some cases.

No experimental data on the fluorescence or phosphorescence quantum yields of this compound could be located in the provided search results.

Analysis of Excited State Lifetimes (Fluorescence, Phosphorescence, Triplet)

This compound and related persulfurated benzene-cored asterisks are typically non-emissive in solution at room temperature. unibo.it However, they can become powerfully phosphorescent in a rigid state, such as in a frozen matrix at 77 K or in the solid state at room temperature. unibo.itcnr.it This dramatic change is attributed to the restriction of intramolecular motions, which minimizes non-radiative decay pathways. cnr.it

For a closely related compound, hexakis(4-methylphenylthio)benzene, a phosphorescence lifetime (τ) of 3.0 μs has been recorded in the solid state, where it exhibits a quantum yield approaching 100%. nih.gov In contrast, π-extended derivatives, such as hexakis(naphthylthio)benzene asterisks, show much longer phosphorescence lifetimes in the second range when measured in a rigid matrix at 77 K. d-nb.info This is three orders of magnitude higher than that observed for the highly phosphorescent hexakis(4-methylphenylthio)benzene. d-nb.info The fluorescence lifetime for these π-extended systems, however, is very short, measured at less than 0.2 ns, which rules out assignments to naphthalene (B1677914) excimers. d-nb.info

This behavior highlights the critical role of the persulfurated benzene core in mediating excited state dynamics. The triplet state of the core is close in energy to that of the attached aromatic arms (like naphthalene), allowing for an efficient energy transfer from the core to the peripheral groups. cnr.itd-nb.info This transfer results in naphthalene-based phosphorescence when excited at wavelengths where only the persulfurated core absorbs. d-nb.info

Table 1: Comparative Photophysical Data of Persulfurated Benzene Asterisks

| Compound | Condition | Emission Type | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|---|

| Hexakis(4-methylphenylthio)benzene | Solid State (298 K) | Phosphorescence | ~100% | 3.0 µs nih.gov |

| Hexakis(naphthylthio)benzene | Rigid Matrix (77 K) | Phosphorescence | - | Seconds range d-nb.info |

| Hexakis(naphthylthio)benzene | Rigid Matrix (77 K) | Fluorescence | - | < 0.2 ns d-nb.info |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a powerful technique that measures the differential absorption of left and right circularly polarized light induced by a magnetic field parallel to the light's propagation direction. wikipedia.org It is particularly useful for probing the electronic structure of ground and excited states, often revealing transitions that are weak or overlapping in conventional absorption spectra. wikipedia.org The technique provides insight into the symmetry of electronic levels and can distinguish between different types of electronic transitions through the analysis of Faraday A, B, and C terms. wikipedia.orgunifi.it

While MCD has been extensively applied to various aromatic systems, including benzene derivatives, to elucidate their electronic properties, there is no specific literature detailing the MCD spectroscopic analysis of this compound itself. nih.gov However, the principles of MCD are highly relevant to understanding the complex electronic structure of this molecule. Given that the persulfurated benzene core is the central chromophore, an MCD analysis could provide valuable data on the orbital energies and the field-induced mixing of its excited states. unifi.itnih.gov Such an analysis would be instrumental in refining the understanding of the photophysical phenomena, such as aggregation-induced phosphorescence, observed in this class of compounds.

Photophysical Mechanisms and Environmental Effects

Solvent Polarity Effects on Optical Properties

The photophysical properties of complex organic molecules are often highly sensitive to the surrounding solvent environment. For molecules that exhibit intramolecular charge transfer (ICT) characteristics, an increase in solvent polarity typically stabilizes the more polar excited state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum. nih.govresearchgate.net This phenomenon, known as solvatochromism, can also influence fluorescence lifetimes and quantum yields. researchgate.netresearchgate.net

In studies of tetrakis(arylthio)benzene derivatives, which share structural similarities with this compound, the phosphorescence spectra show clear dependence on solvent polarity. researchgate.net Similarly, for other aromatic compounds, fluorescence spectra show significant solvatochromic effects, while absorption spectra remain relatively insensitive to the solvent, indicating a substantial increase in the dipole moment upon excitation. nih.gov This points to the formation of an ICT excited state. nih.gov While detailed solvent-dependent studies specifically on this compound are not extensively documented in the provided literature, the behavior of related thio-substituted benzene and other complex aromatic systems suggests that its excited states would be significantly influenced by solvent polarity, affecting both emission energy and efficiency. nih.govresearchgate.netresearchgate.net

Concentration Dependence of Photophysical Behavior

The photophysical behavior of this compound is strongly dependent on its concentration, a characteristic tied to the formation of molecular aggregates. researchgate.netucmerced.edu In dilute solutions, where molecules are isolated, many persulfurated benzene asterisks are non-emissive. unibo.itrsc.org As concentration increases, intermolecular interactions become more significant, leading to the formation of aggregates. researchgate.netucmerced.edu

This aggregation is often responsible for the dramatic turn-on of luminescence, a phenomenon known as aggregation-induced emission (AIE). cnr.it Studies on other organic salts have shown that at higher concentrations, solution-phase aggregates form, which can lead to internal quenching and lower emission energies. researchgate.netucmerced.edu Conversely, dilute solutions exhibit higher emission energies, greater intensities, and longer recombination lifetimes. ucmerced.edu This concentration-dependent behavior is a hallmark of systems prone to aggregation, where the photophysical properties are governed by a combination of the molecule's intrinsic structure and the nature of its intermolecular interactions in the aggregated state. researchgate.net

Aggregation-Induced Emission and Phosphorescence in Molecular Asterisks

This compound belongs to a class of molecules known as "molecular asterisks" which are prime examples of luminogens exhibiting Aggregation-Induced Emission (AIE) and, more specifically, Aggregation-Induced Phosphorescence (AIP). cnr.itacs.org Unlike conventional chromophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules are non-emissive when individually dissolved but become highly luminescent upon aggregation in the solid state or in poor solvents. cnr.itacs.org

The mechanism behind this phenomenon is the restriction of intramolecular motions (RIM), such as rotations and vibrations of the peripheral benzylthio groups against the central benzene core. cnr.itacs.org In dilute solution, these motions provide efficient non-radiative pathways for the excited state to decay back to the ground state without emitting light. cnr.it In the aggregated or solid state, the molecules are packed closely, physically locking these intramolecular motions. cnr.itacs.org This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong light emission. cnr.it

For persulfurated benzene asterisks, this process is particularly efficient at populating the triplet excited state, leading to intense room-temperature phosphorescence. unibo.itrsc.org Some derivatives, like hexakis(4-methylphenylthio)benzene, are among the most powerful organic phosphorescent emitters known, with solid-state quantum yields reaching nearly 100%. unibo.itnih.gov This property is also referred to as Crystallization-Induced Phosphorescence or Rigidification-Induced Phosphorescence (RIP). unibo.itnih.gov

Intramolecular Excimer Formation and Charge Transfer States

The unique, crowded architecture of this compound, with six benzylthio arms radiating from a central benzene core, creates possibilities for complex intramolecular excited-state phenomena, including excimer formation and the development of charge transfer (CT) states.

An excimer is an excited-state dimer formed between two identical molecules, one of which is in an excited state. barbatti.org While typically an intermolecular process, the proximity of the peripheral benzyl groups in a single this compound molecule could facilitate intramolecular excimer-like interactions between adjacent arms upon photoexcitation. The formation of benzene excimers is known to occur on a picosecond timescale. barbatti.org

Furthermore, the interaction between the electron-rich sulfur atoms and the aromatic benzene core and benzyl groups suggests the potential for intramolecular charge transfer (ICT) upon excitation. uclm.eschemrxiv.org In an ICT state, photoexcitation causes a spatial redistribution of electron density from a donor part of the molecule to an acceptor part. chemrxiv.org Such states are often highly sensitive to solvent polarity and can lead to large Stokes shifts. nih.govresearchgate.net The formation of an ICT state can be a crucial step in the de-excitation pathway, influencing whether the molecule fluoresces or phosphoresces, or decays non-radiatively. nih.gov For some symmetric push-pull chromophores based on a single benzene ring, the formation of an ICT state has been demonstrated to occur through a symmetry-breaking process in the excited state. mdpi.com

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Photophysical and Spectroscopic Properties

A thorough review of available scientific literature reveals a significant gap in the detailed spectroscopic and photophysical characterization of the chemical compound this compound. While the existence and basic identification of the compound are documented, in-depth research into its electronic and optical properties, particularly the correlation between experimental spectroscopic data and theoretical calculations, appears to be limited or not publicly available.

Efforts to gather specific data on the UV-Vis absorption, fluorescence emission, quantum yields, and excited-state lifetimes of this compound have not yielded the detailed research findings necessary to construct a comprehensive analysis as requested. Consequently, the creation of data tables and a detailed discussion for a section on "Correlation of Spectroscopic Data with Theoretical Calculations" cannot be fulfilled at this time.

Research on analogous compounds, such as hexakis(phenylthio)benzene and other persulfurated benzene derivatives, has explored their photophysical behaviors, including phenomena like aggregation-induced emission. Theoretical studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have also been conducted for these related molecules to understand their electronic structures and optical properties. However, a direct and detailed comparative analysis for this compound is not possible without specific experimental data for this compound.

The absence of dedicated studies on the spectroscopic and photophysical properties of this compound means that a scientifically accurate and detailed article section on this topic cannot be produced. Further experimental and computational research is required to elucidate the specific characteristics of this compound.

Supramolecular Chemistry and Self Assembly of Hexakis Benzylthio Benzene Derivatives

Molecular Recognition and Host-Guest Interactions

The design of synthetic receptors capable of selective binding to specific guest molecules is a cornerstone of supramolecular chemistry. Hexasubstituted benzene (B151609) derivatives have been explored as scaffolds for such receptors due to their pre-organized arrangement of binding sites.

Hexasubstituted Benzene Architectures as Artificial Receptors

Hexasubstituted benzenes serve as a versatile framework for the development of artificial receptors for both cations and anions. The substituents on the benzene core can be tailored to create a variety of conformations, though this flexibility can sometimes be a drawback, leading to a less favorable entropic cost for host-guest interactions. To address this, macrocyclization can be employed to reduce the degrees of freedom, resulting in structures like trimacrocyclic hexasubstituted benzene (THB) derivatives. These more rigid structures can offer enhanced binding affinity and selectivity for specific guests.

While the potential for Hexakis(benzylthio)benzene to act as a receptor is clear, with the sulfur atoms and phenyl rings of the benzyl (B1604629) groups offering potential binding sites, specific studies on its use as an artificial receptor are not extensively documented in publicly available research. However, the general principles of receptor design based on hexasubstituted benzenes suggest that it could be a promising candidate for further investigation in this area.

Investigation of Substrate Binding Properties

Detailed investigations into the substrate binding properties of this compound are limited in the available scientific literature. The study of such interactions would typically involve techniques such as NMR titration, isothermal titration calorimetry (ITC), or fluorescence spectroscopy to determine association constants and thermodynamic parameters of binding with various guest molecules. The benzylthio substituents could potentially interact with guests through a combination of van der Waals forces, π-π stacking interactions, and cation-π interactions. The specific conformational arrangement of the benzyl groups would be a critical factor in determining the shape and size of any potential binding cavity and thus the selectivity for different substrates.

Crystal Engineering and Molecular Packing Arrangements

The solid-state behavior of this compound and related compounds is governed by the principles of crystal engineering, where the predictable formation of crystalline architectures is guided by an understanding of intermolecular interactions. The conformation of the individual molecules and their subsequent packing are key determinants of the material's properties.

Single-Crystal X-ray Diffraction Analyses of this compound and Related Compounds

The crystal structure of pure HPTB was determined to be triclinic, belonging to the P-1 space group. In this structure, the molecule resides on a crystallographic inversion center, which imposes a specific conformation on the phenylthio groups. The analysis of HPTB also extended to its ability to form a clathrate with carbon tetrabromide (CBr4), where the HPTB molecules act as a host lattice encapsulating the guest molecules. This clathrate crystallizes in the rhombohedral R-3 space group. researchgate.net

Below are the crystallographic data for hexakis(phenylthio)benzene (B1658453) and its CBr4 clathrate.

| Compound | Hexakis(phenylthio)benzene (HPTB) | HPTB-CBr4 Clathrate |

| Formula | C42H30S6 | C42H30S6 · 2(CBr4) |

| Crystal System | Triclinic | Rhombohedral |

| Space Group | P-1 | R-3 |

| a (Å) | 9.589(2) | 14.327(4) |

| b (Å) | 10.256(1) | 14.327(4) |

| c (Å) | 10.645(2) | 20.666(8) |

| α (°) | 68.42(1) | 90 |

| β (°) | 76.92(2) | 90 |

| γ (°) | 65.52(1) | 120 |

| Z | 1 | 3 |

Conformational Analysis in the Solid State (e.g., aaabbb, alternating arrangements)

The orientation of the six substituents on the benzene ring in hexasubstituted benzenes can lead to various conformational isomers. For persulfurated benzene derivatives, different conformations have been identified, which are often described by the orientation of the substituents relative to the plane of the central benzene ring (either 'up' or 'down'). acs.orgnih.gov

Commonly observed conformations include a symmetrical arrangement where three adjacent substituents point in one direction and the other three point in the opposite direction (a "3,3-conformer"). Another possibility is an alternating "up-down-up-down-up-down" arrangement. Theoretical studies on hexakis(methylthio)benzene (B13756372) have identified several stable conformers, with the experimentally observed structures corresponding to some of the lowest energy conformations. The interconversion between these conformers is thought to occur through an asynchronous mechanism.

In the case of hexakis(phenylthio)benzene, the crystallographic data reveals a specific conformation dictated by the crystal packing forces. The presence of a crystallographic inversion center in the pure HPTB crystal means that for every phenylthio group pointing in one direction, there is an equivalent group pointing in the opposite direction. This leads to a centrosymmetric conformation. The exact "up/down" arrangement would be more complex to describe with simple "aaa/bbb" notation due to the triclinic symmetry.

Columnar Packing and Helical Columnar Architectures

Columnar and helical packing are common self-assembly motifs for disc-shaped molecules, leading to materials with interesting properties, such as one-dimensional charge transport. While there is no specific evidence of this compound forming such structures, the general principles can be considered. The flat, disc-like core of the hexasubstituted benzene ring, combined with the flexible peripheral benzylthio groups, could potentially lead to columnar stacking through π-π interactions between the central rings.

The chirality of the individual molecules or the supramolecular assembly can lead to the formation of helical columnar structures. In such arrangements, the disc-like molecules stack on top of each other with a slight rotation, creating a helical path along the column axis. The nature of the side chains plays a critical role in mediating the interactions between adjacent columns and influencing the stability and pitch of the helix. For this compound, the conformation of the benzyl groups and the potential for interlocking of the phenyl rings between columns would be key factors in determining whether such ordered structures can be formed.

Analysis of Intermolecular Interactions

The assembly and stabilization of supramolecular structures formed by this compound derivatives are governed by a variety of weak intermolecular interactions. Understanding these forces is crucial for predicting and controlling the material's properties. While the molecule itself lacks strong hydrogen bond donors, weaker interactions such as C–H···S and C–H···π interactions, along with van der Waals forces, play a significant role. The analysis of these interactions is often performed using advanced techniques like Hirshfeld surface analysis, which provides a quantitative and visual representation of how molecules interact within a crystal lattice.

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. researchgate.net Additionally, two-dimensional fingerprint plots are generated, which summarize the distribution of intermolecular contact distances.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most significant contribution, corresponding to van der Waals forces and indicating the large number of hydrogen atoms on the molecular surface. researchgate.net |

| C···H/H···C | ~25-40% | These contacts are characteristic of C–H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. researchgate.net |

| O···H/H···O | ~18-20% | In oxygen-containing derivatives, these interactions correspond to C–H···O hydrogen bonds, which are crucial for directing the supramolecular assembly. researchgate.net |

These analyses demonstrate that even in the absence of classical hydrogen bonds, a combination of weaker interactions collectively dictates the molecular packing and the resulting supramolecular architecture of hexasubstituted benzene systems.

Self-Assembly into Ordered Nanostructures

The propensity of this compound derivatives to engage in specific intermolecular interactions drives their self-assembly into highly ordered and functional nanostructures. By carefully controlling the synthesis and processing conditions, it is possible to guide this assembly to produce materials with desired morphologies, such as nanosheets, nanotubes, and hierarchically porous polymers.

The sterically demanding nature of the this compound monomer can be exploited to create porous polymer nanostructures without the need for a template. In one approach, this compound is used as a comonomer with thiophene (B33073), and chloroform (B151607) serves as a cross-linker. rsc.org This polymerization process leads to the formation of hypercrosslinked polymers (HCPs) with defined morphologies. The bulky this compound units prevent the polymer chains from packing densely, thereby generating intrinsic porosity within the resulting nanosheets or nanotubes. rsc.org These porous structures exhibit a high surface area, making them suitable for applications such as iodine capture. rsc.org

The morphology of hypercrosslinked polymers (HCPs) derived from this compound is highly dependent on the synthesis conditions. rsc.org Hypercrosslinked polymers are a class of porous materials characterized by an extensive network of cross-linked polymer chains, which creates a rigid and permanent microporous structure. researchgate.net Key parameters such as monomer concentration, catalyst type, reaction temperature, and, most notably, the solvent system can be tuned to control the final architecture of the polymer.

A critical factor in controlling the morphology is the choice and amount of the solvent, which also acts as the cross-linker in some systems. For instance, in the polymerization of this compound and thiophene, the amount of chloroform used directly influences the resulting structure. rsc.org

| Synthesis Condition | Effect on Morphology | Resulting Nanostructure |

|---|---|---|

| Lower Chloroform Amount | Promotes 2D growth | Nanosheets rsc.org |

| Higher Chloroform Amount | Favors 1D tubular growth | Nanotubes rsc.org |

This precise control allows for the tailoring of HCPs from 2D nanosheets to 1D nanotubes, demonstrating a template-free method for generating morphology-controlled advanced materials. rsc.org

The role of the solvent in the polymerization of this compound derivatives extends beyond simply dissolving the reactants. In the synthesis of HCPs, the solvent can act as a porogen, creating pores as it is removed from the polymer network. More strategically, as seen with chloroform, the solvent can actively participate in the reaction as a cross-linker, dictating the degree of cross-linking and influencing the final morphology. rsc.org

This solvent-induced strategy is a powerful tool for directing the self-assembly process. By adjusting the solvent quantity, the reaction kinetics and the degree of cross-linking between the monomer units can be precisely managed. rsc.org A lower amount of the chloroform cross-linker restricts the polymerization in a way that favors the formation of planar nanosheets. Conversely, increasing the chloroform concentration allows for a different cross-linking pattern that promotes the rolling of nascent polymer sheets or directs growth into tubular structures. rsc.org This method provides a straightforward and effective route to architecturally diverse porous polymers from a single set of monomers.

Molecular Swirl Geometries and Lock-in Packing Mechanisms

Due to significant steric hindrance between the six bulky benzylthio substituents, the this compound molecule is inherently non-planar. The peripheral benzyl groups are forced to twist out of the plane of the central benzene ring, adopting a three-dimensional, propeller-like conformation. researchgate.net This distinct, chiral arrangement can be described as a "molecular swirl" geometry. This propeller shape is a common feature among sterically crowded hexaarylbenzenes and their analogues. researchgate.net

The conformation is not rigid; the benzylthio arms can rotate, but in the solid state, this dynamic motion is frozen. The specific arrangement, defined by the tilt and cant angles of the peripheral rings relative to the central core, is stabilized by a network of intramolecular and intermolecular non-covalent interactions. This leads to a "lock-in" packing mechanism, where the propeller-shaped molecules interlock with their neighbors in a highly ordered and stable supramolecular assembly. The crevices and voids created by the interlocking of these non-planar molecules contribute to the intrinsic porosity of materials derived from them. The stability of this packed structure is the result of a cooperative interplay between numerous weak forces, including C-H···π interactions and van der Waals forces, which collectively overcome the conformational flexibility of the individual molecules to create a well-defined, solid-state architecture. researchgate.net

Applications of Hexakis Benzylthio Benzene in Advanced Materials Science

Hexakis(benzylthio)benzene, a sulfur-rich aromatic compound, serves as a versatile building block for a variety of advanced materials. Its unique structure, featuring a central benzene (B151609) ring fully substituted with six benzylthio groups, provides a combination of aromaticity, high sulfur content, and a three-dimensional, star-shaped geometry. These characteristics are being leveraged in materials science to create functional polymers and molecules for applications ranging from environmental remediation to sophisticated catalysis and chemical sensing.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Calculations

The arrangement of electrons and their corresponding energy levels are fundamental to understanding the reactivity and potential applications of Hexakis(benzylthio)benzene.

Density Functional Theory (DFT) has been utilized to explore the electronic properties of this compound, particularly in the context of its redox behavior. Studies have focused on the anodic oxidation of the molecule, a process that involves the removal of electrons. researchgate.net Theoretical calculations, including DFT, have been instrumental in analyzing this two-electron transfer process. researchgate.net

The electrochemical oxidation of this compound proceeds in a two-step mechanism, forming a blue radical cation and then a red dication product. uni-tuebingen.de While cyclic voltammetry shows a single peak, theoretical analysis and simulation of the process have been crucial to distinguish the two successive electron transfer steps. uni-tuebingen.de This analysis helps in determining the formal potentials for both oxidation steps, which were found to differ by only 23 mV, indicating a comproportionation equilibrium constant close to unity. uni-tuebingen.de Such theoretical investigations are vital for understanding the stability and electronic structure of the charged species (radical cation and dication) derived from the parent molecule.

Specific calculations detailing the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap and the extent of electron delocalization for this compound are not extensively detailed in available research. However, the observed two-step electrochemical oxidation implies that the HOMO level is of a suitable energy to allow for electron removal under accessible electrochemical conditions. The formation of a radical cation and subsequently a dication indicates that the positive charge is delocalized over the molecule's framework, a process stabilized by the sulfur atoms and the aromatic rings. For persulfurated aromatic compounds in general, the sulfur substituents are known to significantly modify the electronic properties of the benzene (B151609) core by changing molecular orbital energies, such as the HOMO-LUMO gap. theses.fr

There are no specific studies available that utilize this compound in the quantum simulation of two-dimensional extended systems. This area of research typically involves using highly controlled quantum systems, like trapped ions or Rydberg atoms, to model complex many-body problems, and has not yet been applied to molecules of this complexity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is complex due to the flexibility of the six benzylthio substituents.

Specific research modeling asynchronous mechanisms in the conformational changes of this compound has not been reported. Such studies would involve complex calculations to map out the non-concerted motions of the benzylthio groups as the molecule transitions between different spatial arrangements.

Computational Assessment of Steric Effects and Structural Distortion

In highly substituted benzene derivatives, significant steric strain forces the substituents to adopt positions that minimize repulsive interactions, leading to considerable distortion of the central benzene ring from its ideal planar geometry. Computational studies on molecules with multiple bulky groups, such as hexakis(trimethylsilyl)benzene, have shown that the benzene core can be distorted into a chair or boat conformation. For this compound, the six benzylthio groups, each with a flexible methylene (B1212753) linker (-CH2-) and a phenyl ring, would create a highly crowded environment around the central ring.

Density Functional Theory (DFT) calculations on related hexasubstituted systems suggest that the primary distortions would involve:

Out-of-plane displacement of the core carbon atoms: To alleviate steric clash, the carbon atoms of the central benzene ring are likely pushed alternately above and below the mean plane, resulting in a puckered, non-planar conformation.

Elongation of the C-C bonds in the benzene ring: The steric pressure can cause the bonds within the central ring to stretch compared to the 1.397 Å length in unsubstituted benzene.

Distortion of bond angles: The C-C-C bond angles within the ring may deviate from the ideal 120° of a planar hexagon. Similarly, the C-S-C and S-C-C bond angles of the substituent linkages would be distorted to accommodate the bulky groups.

Table 1: Predicted Structural Distortions in this compound based on Analogous Systems

| Structural Parameter | Ideal Benzene Value | Expected Value in this compound | Rationale |

|---|---|---|---|

| Benzene Ring Conformation | Planar | Non-planar (Chair or Boat-like) | Steric repulsion between six bulky benzylthio groups. |

| C-C Bond Length (Core) | ~1.397 Å | > 1.40 Å | Steric strain leading to bond elongation. |

| C-C-C Bond Angle (Core) | 120° | Deviations from 120° | Puckering of the central benzene ring. |

Aromaticity Assessment and Its Implications

The significant structural distortion of the central benzene ring in this compound directly impacts its aromaticity. Aromaticity is a key concept linked to cyclic delocalization of π-electrons, which confers planarity, bond length equalization, and enhanced stability. Several computational indices are used to quantify this property.

Application of Aromaticity Indices (e.g., HOMA, NICS)

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a ring. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system (like the hypothetical Kekulé structure with alternating single and double bonds). Negative values indicate anti-aromaticity. For a distorted ring like that in this compound, the HOMA value is expected to be significantly lower than 1, reflecting the loss of aromatic character due to structural deformation.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (a point with no basis functions) at the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). Aromatic systems sustain a diatropic ring current in a magnetic field, which induces a local magnetic field that opposes the external field. This results in a negative (shielded) NICS value. Conversely, anti-aromatic systems have a paratropic ring current and positive (deshielded) NICS values. Non-aromatic systems have NICS values close to zero.

While specific NICS values for this compound have not been reported, the structural distortions are expected to disrupt the efficient cyclic delocalization of π-electrons, weakening the diatropic ring current and leading to a NICS value that is less negative than that of benzene (typically -7 to -10 ppm, depending on the computational method).

Table 2: Interpretation of Aromaticity Indices

| Index | Aromatic | Non-Aromatic | Anti-Aromatic |

|---|---|---|---|

| HOMA | Close to 1 | Close to 0 | Negative values |

| NICS(0) (ppm) | Large negative value | Near 0 | Large positive value |

| NICS(1) (ppm) | Large negative value | Near 0 | Large positive value |

Theoretical Elucidation of Aromaticity in Highly Substituted Benzene Cores

Theoretical studies on highly substituted benzene cores show a clear correlation between the degree of steric hindrance, the resulting non-planarity, and a reduction in aromaticity. The π-orbitals on the adjacent, out-of-plane distorted carbon atoms of the central ring cannot maintain optimal overlap. This diminished overlap impedes the cyclic delocalization of the six π-electrons, which is the fundamental basis of benzene's aromaticity.

For this compound, the electronic effects of the sulfur atoms must also be considered. The sulfur atoms possess lone pairs that can potentially interact with the benzene π-system. However, the steric crowding likely forces the C-S-C planes to be oriented in a way that minimizes this electronic conjugation to avoid further steric clashes. Therefore, the dominant effect on aromaticity is expected to be the structural distortion induced by steric repulsion, leading to a central ring with a significantly attenuated aromatic character compared to unsubstituted benzene.

Intermolecular Interactions and Solid-State Phenomena Modeling

The solid-state packing and intermolecular interactions of this compound are governed by its complex three-dimensional shape and the chemical nature of its surface. Computational modeling is essential for understanding these phenomena.